cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1174020-46-2
VCID: VC2817925
InChI: InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Molecular Formula: C10H18FNO3
Molecular Weight: 219.25 g/mol

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

CAS No.: 1174020-46-2

Cat. No.: VC2817925

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate - 1174020-46-2

Specification

CAS No. 1174020-46-2
Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
IUPAC Name tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key FZAKOAFETOZBLC-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)F

Introduction

Chemical Identity and Structural Characteristics

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is an organohalogen compound with a six-membered piperidine ring as its core structure. The compound has a molecular formula of C₁₀H₁₈FNO₃ and a molecular weight of 219.25 g/mol. Its chemical structure features a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, both in a cis configuration relative to each other. The nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group .

Nomenclature and Identifiers

The compound is known by several names and identifiers, which are summarized in Table 1 below:

ParameterValue
CAS Number1174020-46-2
IUPAC Nametert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Common Synonyms(3S,4R)-1-Boc-4-fluoro-3-hydroxypiperidine; (3S,4R)-4-Fluoro-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester
Molecular FormulaC₁₀H₁₈FNO₃
Molecular Weight219.25 g/mol
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyFZAKOAFETOZBLC-SFYZADRCSA-N
PubChem CID46941954

Table 1: Chemical identifiers for cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate .

Physical and Chemical Properties

Understanding the physical and chemical properties of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is essential for its proper handling, storage, and application in synthetic processes. These properties are influenced by its molecular structure, particularly the presence of the fluorine atom, hydroxyl group, and the Boc protecting group.

Physical Properties

The physical properties of this compound are summarized in Table 2:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point300.8±42.0 °C (at 760 mmHg)Predicted
Density1.15±0.1 g/cm³Predicted
pKa13.58±0.40Predicted
Flash Point135.7±27.9 °CPredicted

Table 2: Physical properties of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate .

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

  • The hydroxyl group at the 3-position can participate in various reactions including oxidation, esterification, and substitution reactions.

  • The Boc-protected nitrogen can be deprotected under acidic conditions to reveal the free amine.

  • The fluorine at the 4-position enhances the biological activity by modifying the molecule's electronic properties and metabolic stability.

Stereochemistry and Isomerism

The stereochemistry of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a critical aspect of its chemical identity and biological activity. The cis configuration refers to the spatial arrangement of the fluorine and hydroxyl groups relative to each other on the piperidine ring.

Stereochemical Configuration

The compound possesses two stereocenters at positions 3 and 4 of the piperidine ring. The specific stereochemical configuration is (3S,4R), indicating that the hydroxyl group at position 3 has an S configuration, while the fluorine at position 4 has an R configuration. This precise stereochemistry is crucial for its function as a pharmaceutical intermediate .

Isomeric Forms

Several isomeric forms of this compound exist, including:

  • trans-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 955028-82-7): The trans isomer with the fluorine and hydroxyl groups on opposite sides of the piperidine ring.

  • (3S,4S)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1174020-45-1): An isomer with different stereochemical configuration.

  • tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5): A regioisomer with the positions of the fluorine and hydroxyl groups switched .

The stereochemical purity of the compound is critical for its intended applications, as different stereoisomers may exhibit different biological activities or chemical reactivity patterns.

Synthesis and Preparation

The synthesis of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate requires careful control of reaction conditions to achieve the desired stereochemistry. The preparation typically involves multi-step reactions, with attention to stereoselective processes.

General Synthetic Approaches

The general synthetic pathway often involves:

  • Starting with a suitable piperidine derivative, such as N-Boc-4-piperidone.

  • Introduction of the fluorine atom at the 4-position through selective fluorination.

  • Stereoselective reduction or hydroxylation to install the hydroxyl group at the 3-position with the desired cis configuration.

  • Purification steps to isolate the desired stereoisomer.

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound requires consideration of:

  • The choice of reagents that can deliver the fluorine and hydroxyl groups with the desired stereochemistry.

  • Reaction conditions (temperature, solvent, catalyst) that favor the formation of the cis isomer over the trans isomer.

  • Purification techniques that can effectively separate the cis isomer from any trans isomer formed during the reaction.

Applications in Pharmaceutical Research

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as an important intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents.

Role as a Synthetic Intermediate

This compound is primarily used as a building block in the synthesis of more complex pharmaceuticals. Its value stems from:

  • The piperidine ring structure, which is a common scaffold in many biologically active compounds.

  • The presence of the fluorine atom, which can enhance metabolic stability and binding affinity.

  • The hydroxyl group, which provides a handle for further functionalization.

  • The Boc-protected nitrogen, which can be selectively deprotected to allow for additional modifications .

Related Compounds and Structural Analogs

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is part of a broader family of fluorinated piperidine derivatives with varying configurations and substitution patterns.

Comparison with Structural Analogs

Table 3 presents a comparison of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with some of its closely related structural analogs:

CompoundCAS NumberMolecular FormulaStructural Difference
cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate1174020-46-2C₁₀H₁₈FNO₃Reference compound
trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate955028-82-7C₁₀H₁₈FNO₃Trans configuration of F and OH
(3S,4S)-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate1174020-45-1C₁₀H₁₈FNO₃Different stereochemistry (3S,4S)
tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate373604-28-5C₁₀H₁₈FNO₃F and OH positions switched
tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate1823822-57-6C₁₁H₂₀FNO₃Seven-membered ring (azepane)

Table 3: Comparison of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with structural analogs .

Structure-Activity Relationships

The specific arrangement of functional groups in these compounds can significantly affect their:

Future Research Directions

The continued exploration of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and related compounds presents several promising research avenues.

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